Ftibamzone
Overview
Description
Ftibamzone is a compound belonging to the thiosemicarbazone group, known for its antiviral properties. It has shown effectiveness against herpes simplex virus types 1 and 2, which cause genital herpes . its poor solubility has limited its therapeutic efficacy .
Preparation Methods
The preparation of Ftibamzone involves the synthesis of 3-phthalimide-butanone from phthalimide potassium salt and 3-chlorobutyl ketone . This intermediate is then reacted with thiosemicarbazide to form this compound . Industrial production methods focus on improving the solubility and bioavailability of this compound by formulating it with nanoparticles .
Chemical Reactions Analysis
Ftibamzone undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the thiosemicarbazone group, potentially altering its antiviral activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ftibamzone has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Ftibamzone is unique among thiosemicarbazones due to its specific antiviral activity against herpes simplex virus types 1 and 2 . Similar compounds include:
Thiosemicarbazide: A precursor in the synthesis of various thiosemicarbazones.
Methisazone: Another thiosemicarbazone with antiviral properties, but with different target viruses.
Triapine: A thiosemicarbazone derivative used in cancer treatment due to its ability to inhibit ribonucleotide reductase.
This compound’s uniqueness lies in its specific antiviral activity and the potential for improved formulations to enhance its solubility and therapeutic efficacy .
Properties
IUPAC Name |
[[1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXFZJLGAZHBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70386-40-2 | |
Record name | PHTIOBUZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1199Y391N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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